2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 89346-82-7
VCID: VC2951894
InChI: InChI=1S/C15H24O5.C7H8O3S/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,16H,6-14H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO
Molecular Formula: C22H32O8S
Molecular Weight: 456.6 g/mol

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate

CAS No.: 89346-82-7

Cat. No.: VC2951894

Molecular Formula: C22H32O8S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate - 89346-82-7

Specification

CAS No. 89346-82-7
Molecular Formula C22H32O8S
Molecular Weight 456.6 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C15H24O5.C7H8O3S/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,16H,6-14H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key QKSWDGZLFCCSNQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO

Introduction

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate is a complex organic compound featuring a long carbon chain with four ether linkages and a sulfonate group. This compound is primarily classified as a polyethylene glycol derivative, known for its unique structural features and diverse applications in chemical synthesis and biological research.

Synthesis Methods

The synthesis of 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate typically involves a multi-step process. A common method includes the reaction of 2,5,8,11-Tetraoxatridecan-13-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is often conducted in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and facilitate the reaction mechanism.

Chemical Reactions

  • Substitution Reactions: The sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions where it can be replaced by other nucleophiles.

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, yielding 2,5,8,11-Tetraoxatridecan-13-ol and 4-methylbenzenesulfonic acid.

  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Applications

  • Chemical Synthesis: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biological Research: Utilized in the modification of biomolecules and the study of biological pathways.

  • Industrial Use: Employed in the production of surfactants, emulsifiers, and corrosion inhibitors.

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory tract irritation .

  • Precautionary Measures: Handle with care, avoiding skin and eye contact. Use protective equipment and follow standard laboratory safety protocols.

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